(R)-3-(1-Aminoethyl)benzoic acid hydrochloride is a chiral compound classified as a benzoic acid derivative. Its structure features an aminoethyl group attached to the benzene ring, making it an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications across research and industry .
The synthesis of (R)-3-(1-Aminoethyl)benzoic acid hydrochloride typically involves several key steps:
The molecular formula of (R)-3-(1-Aminoethyl)benzoic acid hydrochloride is . The compound consists of a benzoic acid moiety with an aminoethyl substituent at the meta position relative to the carboxylic acid group.
(R)-3-(1-Aminoethyl)benzoic acid hydrochloride can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for (R)-3-(1-Aminoethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating enzyme activity. In medicinal contexts, it may function as an agonist or antagonist, influencing various biological pathways and physiological responses .
These properties make it suitable for various applications in pharmaceutical formulations.
(R)-3-(1-Aminoethyl)benzoic acid hydrochloride has a wide range of applications:
This compound's diverse applications underscore its significance in both research and industrial settings.
(R)-3-(1-Aminoethyl)benzoic acid hydrochloride (C₉H₁₂ClNO₂, CAS 1391437-37-8) is a chiral small molecule characterized by a stereogenic center at the benzylic carbon bearing an aminoethyl substituent. This white to off-white crystalline solid exhibits a molecular weight of 201.65 g/mol and is typically stored under inert atmosphere at room temperature to maintain stability [1] [6]. Its significance stems from the enantiomeric purity of the (R)-configuration, which imparts specific three-dimensional interactions with biological targets—a property increasingly exploited in precision drug design. The compound serves as a versatile synthon in pharmaceutical synthesis, acting as a constrained β-amino acid analog or a chiral benzylamine derivative, enabling the construction of complex molecules with defined stereochemistry [9]. Its structural features include a carboxylic acid group capable of forming salts or esters, a protonated primary amine (as the hydrochloride salt) enhancing water solubility, and an aromatic ring providing a planar hydrophobic region. This combination of functional groups within a chiral scaffold makes it valuable for constructing pharmacologically active molecules targeting the central nervous system, cardiovascular diseases, and metabolic disorders, where stereoselective recognition is paramount [9].
Chiral benzoic acid derivatives constitute a critical class of building blocks in medicinal chemistry due to their structural rigidity, metabolic stability, and capacity for diverse molecular interactions. The benzoic acid core provides a stable aromatic platform for substitution, while chiral centers adjacent to the ring enable precise spatial orientation of pharmacophores. Para-aminobenzoic acid (PABA), a structurally related compound, exemplifies this importance, serving as the core structure in over 184 commercially approved drugs, including folate antimetabolites, local anesthetics, and antimicrobial agents [7]. The carboxylic acid functionality facilitates salt formation for solubility modulation, prodrug design (e.g., esterification), and direct participation in target binding via ionic or hydrogen bonding interactions. Furthermore, the aromatic ring enables π-π stacking interactions with protein binding sites and provides vectors for introducing additional substituents to fine-tune pharmacokinetic properties [7] [8].
The incorporation of chiral centers, as in (R)-3-(1-aminoethyl)benzoic acid hydrochloride, significantly expands the utility of benzoic acid derivatives. Chirality allows for the creation of enantiomerically pure compounds that exhibit higher binding affinity and selectivity towards asymmetric biological targets like enzymes, receptors, and transporters. This is evident in the development of protease inhibitors, kinase inhibitors, and GPCR modulators where the spatial arrangement of functional groups dictates binding efficacy. For instance, constrained peptide systems incorporating derivatives like m-(aminomethyl)benzoic acid demonstrate significantly enhanced receptor binding affinity (e.g., picomolar affinity for GPIIb/IIIa receptor) compared to their linear counterparts, highlighting the critical role of rigid chiral benzoic scaffolds in peptidomimetic design [5] [9].
Table 1: Key Physicochemical Properties of (R)-3-(1-Aminoethyl)benzoic Acid Hydrochloride
Property | Value/Description | Source/Reference |
---|---|---|
IUPAC Name | 3-[(1R)-1-aminoethyl]benzoic acid hydrochloride | [1] [6] |
CAS Number | 1391437-37-8 | [1] [6] |
Molecular Formula | C₉H₁₂ClNO₂ | [1] [4] |
Molecular Weight | 201.65 g/mol | [4] [6] |
Canonical SMILES | CC@@Hc1cccc(C(=O)O)c1.Cl | [6] |
Storage Conditions | Inert atmosphere, room temperature | [1] [4] |
Purity | ≥95% | [1] |
Chiral Center | Benzylic carbon (R-configuration) | [1] [9] |
Enantiomeric specificity is fundamental to the pharmacological activity of chiral drugs, as biological systems are inherently stereoselective. The (R)-enantiomer of 3-(1-aminoethyl)benzoic acid hydrochloride often exhibits distinct biological interactions compared to its (S)-counterpart (CAS 1391437-37-8 for the S-enantiomer [9]). These differences arise from the precise three-dimensional fitting of the molecule into chiral binding pockets of enzymes, receptors, or transporters. For example, the eutomer (active enantiomer) typically demonstrates significantly higher binding affinity—often orders of magnitude greater—than the distomer (inactive or less active enantiomer) [10]. This specificity translates into enhanced therapeutic efficacy, reduced dosage requirements, and potentially minimized off-target effects, driving the pharmaceutical industry's shift towards enantiomerically pure drugs ("chiral switch") [10] [20].
The pharmacological relevance of the (R)-configuration in this compound is underscored by its role as a neurotransmitter analog or precursor. Research indicates its utilization in neurotransmission studies, particularly concerning the central nervous system, where stereochemistry governs interactions with synaptic receptors and transporters [9]. Enantiomerically pure building blocks like (R)-3-(1-aminoethyl)benzoic acid hydrochloride allow for synthesizing probes or drug candidates with optimized target engagement. Biocatalytic routes further exemplify this significance; engineered ketoreductases and dehydrogenases achieve enantioselective reductions yielding chiral alcohols or amines with >99% enantiomeric excess (e.e.), crucial for producing pharmacologically active intermediates like those found in anticholesterol drugs (e.g., Atorvastatin intermediates) [2]. The high e.e. attainable through enzymatic or asymmetric chemical synthesis ensures the desired stereochemistry is retained throughout multi-step synthetic routes, ultimately dictating the success of the final drug candidate in preclinical and clinical development.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1